3,7-dimethyl-2-(1H-pyrazol-4-yl)quinoline
Overview
Description
3,7-Dimethyl-2-(1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both quinoline and pyrazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2-(1H-pyrazol-4-yl)quinoline typically involves the condensation of 2-chloroquinoline derivatives with pyrazole derivatives. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2-(1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,7-Dimethyl-2-(1H-pyrazol-4-yl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimalarial and antileishmanial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent sensors and other materials with specific optical characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2-(1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. For instance, in its role as an antimalarial agent, it may inhibit enzymes critical for the survival of the malaria parasite. The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and mepacrine share the quinoline moiety and have been used as antimalarial agents.
Pyrazole Derivatives: Compounds like celecoxib and pyrazole itself are known for their anti-inflammatory and analgesic properties.
Uniqueness
3,7-Dimethyl-2-(1H-pyrazol-4-yl)quinoline is unique due to the combination of quinoline and pyrazole in its structure This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these moieties
Properties
IUPAC Name |
3,7-dimethyl-2-(1H-pyrazol-4-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-3-4-11-6-10(2)14(17-13(11)5-9)12-7-15-16-8-12/h3-8H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJQFMYKVBNNTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)C3=CNN=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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